molecular formula C14H16N2O2S B2375468 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 863513-53-5

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2375468
CAS No.: 863513-53-5
M. Wt: 276.35
InChI Key: NVBOKCMBFGQZSL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and an acetamide moiety, making it a unique structure with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and acetamide groups. One common method involves the cyclization of appropriate precursors in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may target bacterial enzymes involved in cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and acetamide moiety differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10(17)15-8-7-12-9-19-14(16-12)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBOKCMBFGQZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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